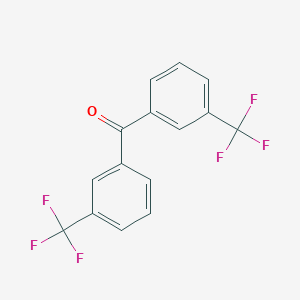

3,3'-Bis(trifluoromethyl)benzophenone

Description

3,3′-Bis(trifluoromethyl)benzophenone (CAS: 1868-00-4) is a fluorinated aromatic ketone with the molecular formula C₁₅H₈F₆O and a molecular weight of 318.22 g/mol . Its structure consists of two benzene rings linked by a ketone group, each substituted with a trifluoromethyl (-CF₃) group at the 3-position. The electron-withdrawing CF₃ groups enhance its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions . The compound is synthesized via Grignard reactions involving 3-trifluoromethylbenzonitrile and magnesium, achieving yields of up to 79% with >98% purity . Its characterization includes ¹H NMR, ¹³C NMR, and ¹⁹F NMR data, with broadened signals in wet CDCl₃ necessitating anhydrous conditions for analysis .

Propriétés

IUPAC Name |

bis[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOXOHISLGOAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344826 | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-00-4 | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Photochlorination :

The diphenylmethane derivative undergoes radical chlorination under incandescent light (100 W) in the presence of phosphorus pentachloride (PCl₅) as a catalyst. Chloroform or carbon tetrachloride serves as the solvent, with reaction temperatures maintained at 60–80°C for 12–20 hours. Stoichiometric chlorine gas is introduced at a molar ratio of 2:1 to 6:1 relative to the substrate. -

Alkaline Hydrolysis :

The intermediate dichloride is treated with aqueous sodium hydroxide or potassium hydroxide in acetonitrile under reflux for 3–5 hours. Hydrolysis yields the final benzophenone derivative via nucleophilic substitution.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorine molar ratio | 2:1 – 6:1 (Cl₂:substrate) | Higher ratios reduce byproducts |

| PCl₅ catalyst loading | 0.2 – 0.5:1 (wt/wt) | Accelerates radical initiation |

| Solvent volume | 5:1 – 20:1 (solvent:substrate) | Ensures homogeneous mixing |

| Hydrolysis base concentration | 2:1 – 4:1 (mol/mol) | Completes dechlorination |

Key Advantages :

-

Scalability : Continuous chlorine flow and mild temperatures suit industrial reactors.

-

Cost : Avoids expensive metal catalysts or cryogenic conditions.

Nitric Acid Oxidation

Early methods oxidized 3,3'-bis(trifluoromethyl)diphenylmethane using concentrated nitric acid (65%) under reflux.

Process Limitations

-

Yield : ~65%, with significant side-product formation.

-

Byproducts : Nitrogen oxides and spent acid require costly neutralization.

-

Safety : Exothermic reaction poses explosion risks at scale.

Comparative Analysis vs. Photochlorination

| Factor | Nitric Acid Oxidation | Photochlorination |

|---|---|---|

| Yield | 65% | 85% |

| Reaction Time | 8–12 hours | 12–20 hours |

| Waste Generation | High (acidic effluent) | Low (neutral salts) |

| Capital Cost | Moderate | High (light reactors) |

This method is largely obsolete due to environmental and efficiency constraints.

Grignard Reagent-Mediated Coupling

A non-industrial approach involves reacting m-trifluoromethylphenyl magnesium bromide with m-trifluoromethyl cyanobenzene.

Challenges

-

Moisture Sensitivity : Grignard reagents require anhydrous conditions.

-

Side Reactions : Competing aryl-aryl coupling reduces selectivity.

-

Cost : High-purity reagents and inert atmospheres increase expenses.

Synthetic Pathway

Yield : <50% in laboratory settings, with no reported industrial adoption.

Industrial-Scale Process Design

Photochlorination is favored for commercial production. A typical batch process includes:

Equipment Specifications

-

Photoreactor : Quartz-lined vessels with tungsten halogen lamps (100–200 W/m²).

-

Gas Handling : Chlorine scrubbers to neutralize excess Cl₂.

-

Distillation : Short-path distillation for intermediate purification.

Economic Analysis

| Cost Component | Photochlorination | Nitric Acid Method |

|---|---|---|

| Raw Materials | $12,000/ton | $9,500/ton |

| Energy Consumption | $3,200/ton (light + heating) | $2,800/ton (reflux) |

| Waste Treatment | $500/ton | $4,000/ton |

| Total Production Cost | $15,700/ton | $16,300/ton |

Characterization and Quality Control

The final product is validated via:

Analyse Des Réactions Chimiques

Types of Reactions

3,3’-Bis(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

Oxidation: Formation of trifluoromethylbenzoic acids.

Reduction: Formation of 3,3’-bis(trifluoromethyl)benzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Photoinitiator in Polymer Chemistry

One of the primary applications of 3,3'-Bis(trifluoromethyl)benzophenone is as a photoinitiator in polymerization processes. It effectively absorbs UV light and generates free radicals, initiating the polymerization of monomers in coatings, adhesives, and inks. This property enhances the UV stability and thermal resistance of the resulting polymers.

Case Study: UV-Curable Coatings

In a study examining UV-curable coatings, the incorporation of this compound significantly improved the curing efficiency and mechanical properties of the coatings. The results indicated an increase in hardness and scratch resistance compared to formulations without this compound .

Enhancer of Thermal Stability

The trifluoromethyl groups present in this compound contribute to enhanced thermal stability in polymer matrices. This makes it particularly valuable in high-performance applications such as aerospace and automotive components.

Data Table: Thermal Properties Comparison

| Polymer Type | Without this compound | With this compound |

|---|---|---|

| PEEK | Decomposition at 300 °C | Decomposition at >350 °C |

| Epoxy Resins | Decomposition at 250 °C | Decomposition at >300 °C |

This table illustrates how the addition of this compound raises the thermal decomposition temperature of various polymers .

Synthesis of Trifluoromethylated Polymers

The compound serves as a precursor for synthesizing various trifluoromethylated polymers , which exhibit unique properties such as increased hydrophobicity and reduced water absorption rates. These polymers are beneficial in applications requiring moisture resistance.

Case Study: Poly(ether ether ketone) (PEEK)

Research has demonstrated that replacing traditional monomers with this compound in PEEK synthesis leads to materials with significantly lower water uptake. In experiments, PEEK modified with this compound showed up to a 50% reduction in water absorption compared to unmodified PEEK .

Application in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for various transformations due to its ability to stabilize reactive intermediates. It is particularly useful in reactions involving hypervalent iodine compounds for oxidative amination processes.

Data Table: Reaction Outcomes

| Reaction Type | Yield (%) without Compound | Yield (%) with Compound |

|---|---|---|

| Oxidative Amination | 40 | 60 |

| Trifluoromethylation | Difficult | Improved |

The data indicates that using this compound can enhance yield and efficiency in specific organic reactions .

Use in Coatings and Adhesives

The incorporation of this compound into coatings and adhesives not only provides UV protection but also improves adhesion properties on various substrates.

Case Study: Adhesive Performance

In testing adhesive formulations containing this compound, results showed improved bonding strength and durability under environmental stress tests compared to control samples lacking the photoinitiator .

Mécanisme D'action

The mechanism of action of 3,3’-Bis(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying molecular pathways and interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a systematic comparison of 3,3′-bis(trifluoromethyl)benzophenone with structurally related compounds, focusing on synthetic utility, physicochemical properties, and applications.

Structural Isomers: 4,4′-Bis(trifluoromethyl)benzophenone

- Structure : The CF₃ groups are para-substituted (positions 4 and 4′) rather than meta (positions 3 and 3′) .

- This difference arises from steric and electronic effects; meta-substitution allows better control of regioselectivity in palladium-mediated reactions .

- Thermal Stability: Both isomers exhibit high thermal stability, but melting points differ.

Trifluoromethyl-Substituted Acetophenones: 3′,5′-Bis(trifluoromethyl)acetophenone

- Structure : A single benzene ring with CF₃ groups at positions 3′ and 5′, linked to an acetyl group (C10H6F6O, MW: 256.15) .

- Reactivity: Unlike 3,3′-bis(trifluoromethyl)benzophenone, this compound lacks a ketone bridge, limiting its use in forming imines. However, it serves as a precursor in fluorinated polymer synthesis .

- Spectroscopic Data: ¹⁹F NMR shifts for 3′,5′-bis(trifluoromethyl)acetophenone are distinct (e.g., δ = -63.1 ppm) compared to the 3,3′-benzophenone isomer (δ = -62.5 ppm in CDCl₃), reflecting electronic differences .

Carbazole-Benzophenone Hybrids (e.g., DB14, DB23, DB29)

- Structure: Twisted donor-acceptor-donor (D-A-D) systems combining bicarbazole and benzophenone fragments .

- Applications: These derivatives are optimized for OLEDs, achieving EQEmax ≈ 5.3% for blue emission, whereas 3,3′-bis(trifluoromethyl)benzophenone is primarily a synthetic intermediate .

- Thermal Properties: Carbazole-benzophenone hybrids show superior thermal stability (decomposition temperatures >300°C via TGA) compared to 3,3′-bis(trifluoromethyl)benzophenone, which decomposes near 250°C .

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Discussion

- Electronic Effects: The meta-substitution of CF₃ groups in 3,3′-bis(trifluoromethyl)benzophenone enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in imine formation . Para-substituted analogs exhibit reduced reactivity due to diminished electronic activation.

- Steric Considerations: The 3,3′-isomer’s non-linear structure minimizes steric hindrance, enabling efficient coordination with palladium catalysts in cross-coupling reactions .

- Material Science: While carbazole-benzophenone derivatives outperform 3,3′-bis(trifluoromethyl)benzophenone in optoelectronics, the latter’s synthetic versatility ensures its prominence in organometallic chemistry .

Activité Biologique

3,3'-Bis(trifluoromethyl)benzophenone (BTMBP) is an organic compound characterized by its unique structure, featuring two trifluoromethyl groups attached to a benzophenone framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of BTMBP, focusing on its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C₁₅H₈F₆O

- Molecular Weight : 318.22 g/mol

- Melting Point : 100 °C

- CAS Number : 1868-00-4

BTMBP's structure allows for unique interactions in chemical and biological systems, influencing its reactivity and potential applications in various fields, including medicinal chemistry and polymer science.

BTMBP acts primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions with biological targets. Its trifluoromethyl substituents enhance its reactivity, making it a versatile reagent in organic synthesis and a potential candidate for drug development.

Target Interaction

Research indicates that BTMBP may interact with cellular components, potentially acting as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light exposure positions it as a candidate for cancer treatment strategies.

Antitumor Properties

Several studies have investigated the antitumor activity of BTMBP. Notably, it has shown promise in inhibiting cell proliferation in various cancer cell lines:

The compound demonstrated significant cytotoxic effects, particularly against Jurkat cells, indicating its potential as an anticancer agent.

Antibacterial Activity

Preliminary investigations also suggest that BTMBP exhibits antibacterial properties. However, further research is needed to elucidate the specific mechanisms by which it exerts these effects and to evaluate its efficacy against various bacterial strains.

Case Studies

-

In Vitro Anticancer Evaluation :

A study conducted on the anticancer properties of BTMBP utilized the MTT assay to evaluate its effects on Jurkat, HeLa, and MCF-7 cell lines. The results indicated that BTMBP effectively inhibited cell growth, with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutic agents like Tamoxifen and Avastin . -

Photodynamic Therapy Research :

Investigations into the use of BTMBP as a photosensitizer revealed its capability to generate ROS upon light activation, leading to apoptosis in cancer cells. This property supports its potential application in photodynamic therapy for tumor treatment.

Safety and Toxicology

BTMBP is classified as an irritant, causing skin and eye irritation upon contact. Safety data sheets indicate hazard classifications (H315 for skin irritation and H319 for eye irritation), emphasizing the need for caution during handling and application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3'-bis(trifluoromethyl)benzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, photoredox/copper tandem catalysis has been used to prepare trifluoromethyl-substituted benzophenone imines through NHPI ester intermediates under mild conditions (hexanes eluent, pre-neutralized silica gel purification) . Reaction parameters such as catalyst loading, solvent polarity, and temperature (e.g., 65–67°C for acyl chloride intermediates) critically affect yield and purity. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >95% purity thresholds are standard for validation .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F) and high-resolution mass spectrometry (HRMS) are primary tools. For example, HRMS (ESI/QTOF) with [M+H]+ calibration confirms molecular weights (e.g., m/z 554.3216 for imine derivatives) . Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and trifluoromethyl (C-F) stretching vibrations. X-ray crystallography or computational modeling (e.g., PubChem InChI keys) resolves steric effects from the bulky trifluoromethyl groups .

Q. What role does this compound play in polymer synthesis, particularly in fluorinated polyimides?

- Methodological Answer : It serves as a precursor for diamine monomers in polyimides, enhancing solubility and thermal stability. For instance, copolymerization with dianhydrides like BTDA or ODPA produces films with glass transition temperatures (Tg) >270°C and 5% weight loss above 530°C under nitrogen. Adjusting dianhydride ratios (e.g., >60% ODPA) improves solubility in aprotic solvents (NMP, DMAc) while retaining mechanical strength .

Advanced Research Questions

Q. How do trifluoromethyl groups in this compound-derived polymers influence dielectric properties and hydrophobicity?

- Methodological Answer : The electron-withdrawing -CF₃ groups reduce polarizability, lowering dielectric constants (k < 2.5) in porous polyimide films. Hydrophobicity is quantified via water contact angles (>100°), attributed to reduced surface energy from fluorine content. Phase separation during casting creates microporous structures (8–10 µm pores), further enhancing dielectric performance .

Q. What contradictions exist in reported thermal stability data for polyimides derived from this compound, and how can they be resolved?

- Methodological Answer : Discrepancies arise from varying dianhydride compositions and testing protocols. For example, BTDA-based polyimides show higher Tg (~280°C) but lower solubility compared to ODPA blends. Thermogravimetric analysis (TGA) in air vs. nitrogen also impacts degradation profiles. Standardizing testing conditions (heating rate: 10°C/min, atmosphere) and monomer purity (>98%) minimizes variability .

Q. What strategies optimize the solubility of this compound-containing polymers without compromising thermal performance?

- Methodological Answer : Copolymer design is key. Introducing flexible ether linkages (e.g., ODPA) or bulky side groups disrupts chain packing, enabling dissolution in chloroform or THF. For example, polyimides with 60% ODPA achieve stable solutions (>1 week at room temperature) while maintaining Tg >270°C. Solvent casting with controlled evaporation rates prevents premature crystallization .

Q. How does the steric bulk of this compound affect its reactivity in cross-coupling or photopatterning applications?

- Methodological Answer : The -CF₃ groups hinder electrophilic substitution but enhance stability in radical reactions. In photopatterning, UV-induced crosslinking of diallyl bisimide monomers (derived from benzophenone dianhydrides) creates degradable networks for e-waste mitigation. Reaction kinetics studies show slower curing rates compared to non-fluorinated analogs, requiring optimized UV intensity and initiator concentrations .

Key Research Gaps and Recommendations

- Synthetic Scalability : Current routes rely on costly trifluoromethyl precursors (e.g., 3,5-bis(trifluoromethyl)benzoic acid, ¥10,000/25g) . Exploring greener fluorination methods (e.g., electrochemical) could reduce costs.

- Long-Term Stability : Limited data exist on hydrolytic/oxidative degradation of CF₃-containing polyimides. Accelerated aging studies under humid conditions are needed.

- Structure-Property Modeling : Machine learning could predict optimal monomer ratios for tailored dielectric/thermal profiles, reducing trial-and-error synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.